2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide
Description
The compound “2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide” is a heterocyclic molecule featuring a benzofuro[3,2-d]pyrimidinone core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at position 3 and an acetamide moiety linked to a p-tolyl (4-methylphenyl) group at position 1. This structure combines a fused benzofuran-pyrimidinone scaffold with pharmacophoric elements like the dioxole ring and acetamide side chain, which are commonly associated with bioactivity modulation in medicinal chemistry.
Properties
Molecular Formula |
C27H21N3O6 |
|---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C27H21N3O6/c1-16-6-9-18(10-7-16)28-23(31)14-29-24-19-4-2-3-5-20(19)36-25(24)26(32)30(27(29)33)13-17-8-11-21-22(12-17)35-15-34-21/h2-12H,13-15H2,1H3,(H,28,31) |
InChI Key |
WOUMJMDNMFQCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the benzofuro[3,2-d]pyrimidine core. The final step involves the acylation of the intermediate with p-tolyl acetamide under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its antitumor activity could involve the disruption of cellular processes in cancer cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
The compound “N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide” (Example 83, ) shares an acetamide side chain and fluorinated aromatic groups. Its pyrazolo[3,4-d]pyrimidine core, however, diverges from the benzofuropyrimidinone scaffold, likely influencing target selectivity.
Benzothiazole Derivatives
Benzothiazole-acetamide hybrids like “2-(benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide” () exhibit anti-inflammatory and antibacterial activities. While their indolinone-thiazole framework differs from the target compound, the acetamide moiety highlights the role of this group in bioactivity .
Research Findings and Data
Structural-Bioactivity Relationships
’s data mining study demonstrates that compounds with structural similarities cluster by bioactivity profiles. The benzofuropyrimidinone core in the target compound and its analogues may correlate with kinase inhibition or anti-inflammatory effects, as seen in related heterocyclic systems .
Hypothesized Bioactivity
- Anticancer Potential: Fluorinated and fused pyrimidinone derivatives (e.g., ) often target kinases or DNA repair pathways.
- Anti-inflammatory Activity : The dioxole group may mimic catechol moieties, interacting with COX-2 or NF-κB pathways.
- Antimicrobial Effects : Acetamide-linked benzothiazoles () suggest possible antibacterial applications for the target compound.
Comparative Data Table
Biological Activity
The compound 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic potential based on recent studies.
Chemical Structure
The compound features several key structural components:
- Benzo[d][1,3]dioxole moiety : Known for its diverse biological activities.
- Benzofuro[3,2-d]pyrimidine core : Associated with various pharmacological effects.
- Acetamide functional group : Often linked to increased bioactivity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:
- In vitro assays demonstrated significant cytotoxicity against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines.
- The compound exhibited an IC50 value of approximately 16.19 ± 1.35 μM against HCT-116 and 17.16 ± 1.54 μM against MCF-7, indicating potent anti-cancer activity comparable to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action involves:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication processes in cancer cells.
- Induction of apoptosis : Evidence suggests that the compound triggers apoptotic pathways, leading to programmed cell death in tumor cells.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds within the same structural class:
- Anti-tubercular Activity : A study on benzodiazepine derivatives showed promising anti-mycobacterial activity with MIC values as low as 1.55 μg/mL , suggesting that similar structural motifs may enhance activity against resistant strains of tuberculosis .
- Antifungal Properties : Another investigation revealed moderate antifungal activity in related compounds with IC50 values around 53.5 µM , indicating a broader spectrum of biological activity .
Research Findings
Research indicates that structural modifications can significantly influence biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
